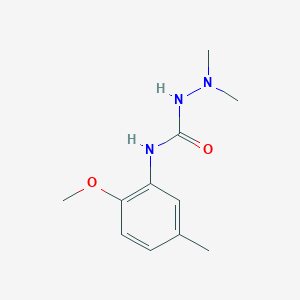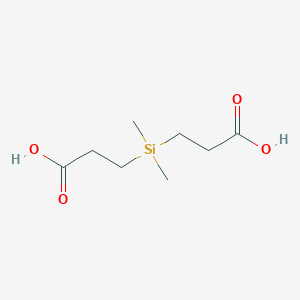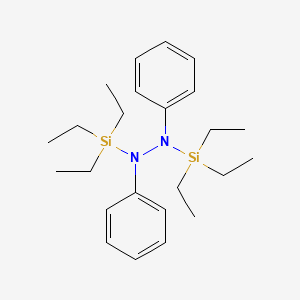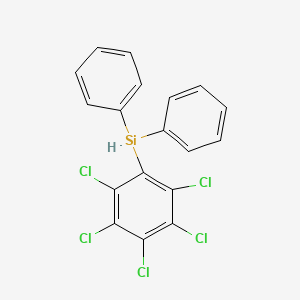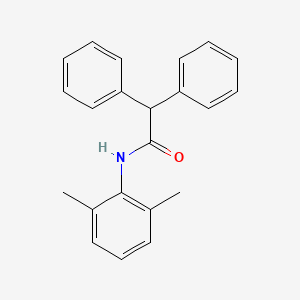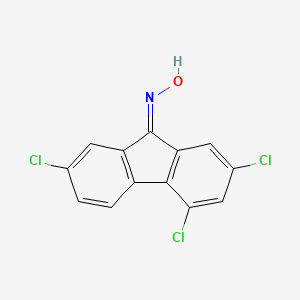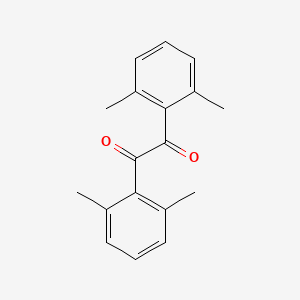
1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione is an organic compound with the molecular formula C18H18O2 It is a diketone, meaning it contains two ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione typically involves the reaction of 2,6-dimethylbenzaldehyde with an appropriate reagent to form the diketone. One common method involves the use of a base-catalyzed aldol condensation followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like crystallization or distillation ensures high-quality product output.
化学反応の分析
Types of Reactions
1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism by which 1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular membranes, or interference with DNA replication.
類似化合物との比較
Similar Compounds
1,2-Bis(2,6-dimethylphenyl)ethane: Lacks the diketone functionality but shares a similar aromatic structure.
1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione: Similar structure with different methyl group positions.
1,2-Bis(3,4-dimethylphenyl)ethane-1,2-dione: Another isomer with methyl groups in different positions.
Uniqueness
1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione is unique due to its specific arrangement of methyl groups and diketone functionality, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in synthesis, research, and industry.
特性
分子式 |
C18H18O2 |
|---|---|
分子量 |
266.3 g/mol |
IUPAC名 |
1,2-bis(2,6-dimethylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18O2/c1-11-7-5-8-12(2)15(11)17(19)18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChIキー |
ZWDSNUZJJMNTFC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(=O)C2=C(C=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)
